RNA Polymerase I Selectivity: CX-5461 Dihydrochloride vs. Pol II Transcription
CX-5461 dihydrochloride exhibits profound selectivity for RNA Polymerase I over RNA Polymerase II. In HCT-116 colorectal carcinoma cells, the compound inhibits Pol I-driven rRNA transcription with an IC50 of 142 nM, while Pol II transcription remains unaffected at concentrations up to 25 µM, yielding a selectivity window of >175-fold [1]. This contrasts sharply with Actinomycin D, which inhibits total RNA synthesis non-selectively at low nanomolar concentrations across all polymerase classes [2].
| Evidence Dimension | Pol I vs. Pol II selectivity ratio |
|---|---|
| Target Compound Data | Pol I IC50 = 142 nM (HCT-116 cells); Pol II IC50 ≥ 25 µM |
| Comparator Or Baseline | Actinomycin D: non-selective inhibition of Pol I, II, III at comparable IC50 values (low nM range) |
| Quantified Difference | CX-5461 dihydrochloride: >175-fold selectivity for Pol I over Pol II; Actinomycin D: <10-fold selectivity |
| Conditions | HCT-116 human colorectal carcinoma cell line; nuclear extract-based transcriptional assays |
Why This Matters
This selectivity enables researchers to attribute phenotypic effects specifically to rRNA synthesis inhibition rather than global transcriptional shutdown, ensuring mechanistic interpretability.
- [1] Drygin, D., Lin, A., Bliesath, J., et al. (2011) 'Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and solid tumor growth', Cancer Research, 71(4), pp. 1418–1430. View Source
- [2] Perry, R.P., Kelley, D.E. (1970) 'Inhibition of RNA synthesis by actinomycin D: characteristic dose-response of different RNA species', Journal of Cellular Physiology, 76(2), pp. 127–139. View Source
